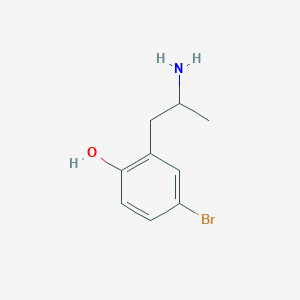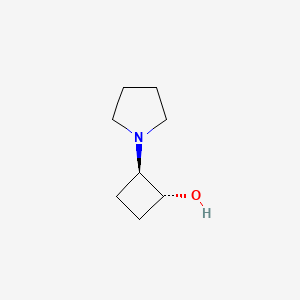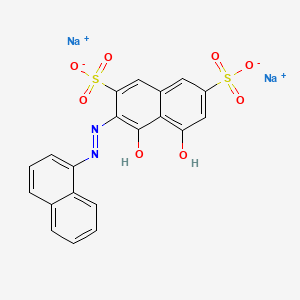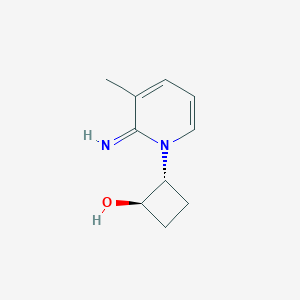
2-(2-Aminopropyl)-4-bromophenol
説明
2-(2-Aminopropyl)-4-bromophenol, also known as 2-APB, is a synthetic compound used in scientific research. It is a small molecule that binds to proteins and other molecules, making it a useful tool in research on the structure and function of proteins. It is used to study the effects of different types of proteins on cells and other biological systems. 2-APB is also used to study the mechanisms of signal transduction and to study the effects of drugs on cells.
科学的研究の応用
Synthesis and Properties of Complexes
2-(2-Aminopropyl)-4-bromophenol, due to its structural properties, is used in the synthesis of complex compounds. A study demonstrated the synthesis of unsymmetrical binucleating ligands incorporating this compound and their dicopper(II) complexes. These complexes were characterized by various methods including spectral, electrochemical, magnetic, and e.p.r. studies. The study revealed interesting electrochemical and magnetic behaviors of these complexes, indicating the potential use of this compound in the synthesis of materials with specific electrochemical and magnetic properties (Mahalakshmy et al., 2004).
Anticancer Properties
Bromophenol derivatives, which include compounds like this compound, have been studied for their anticancer properties. A study focused on a novel bromophenol derivative, BOS-102, which demonstrated significant anticancer activity against human lung cancer cell lines. The study found that BOS-102 blocked cell proliferation and induced cell cycle arrest and apoptosis through various molecular mechanisms, suggesting the potential of this compound derivatives in cancer treatment (Guo et al., 2018).
Environmental Impact and Degradation
Although not directly related to this compound, studies on similar bromophenols have provided insights into their environmental concentrations, toxicology, and degradation pathways. For instance, bromophenols like 2,4,6-tribromophenol have been found ubiquitously in the environment due to their use in various industrial applications. Understanding their environmental impact, toxicokinetics, and toxicodynamics is crucial for assessing the environmental fate of related compounds like this compound (Koch & Sures, 2018).
Catalysis and Synthetic Applications
Compounds structurally similar to this compound are used in catalysis and synthetic applications. For example, studies have shown the use of related aminophenols in catalyst systems for selective arylation, highlighting the potential of this compound in synthetic chemistry and catalysis (Maiti & Buchwald, 2009).
作用機序
Target of Action
Similar compounds such as hydroxyamphetamine are known to interact with adrenergic nerve terminals, causing the release of norepinephrine .
Mode of Action
It may be inferred from related compounds that it could act as an indirect sympathomimetic agent, causing the release of norepinephrine from adrenergic nerve terminals . This results in physiological changes such as pupil dilation and increased heart rate.
Pharmacokinetics
Similar compounds such as hydroxyamphetamine are known to have a rapid onset and short duration of action .
特性
IUPAC Name |
2-(2-aminopropyl)-4-bromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-6(11)4-7-5-8(10)2-3-9(7)12/h2-3,5-6,12H,4,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTONZBDSKNOAMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)Br)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{[(2,3-Difluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1492434.png)
![1-Allyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1492435.png)
![2,6-Diamino-5-[2-(4-chlorophenyl)diazenyl]-4-pyrimidinol](/img/structure/B1492436.png)

![(1R,2S)-2-[2-(2-chlorophenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1492441.png)
![(1R,2S)-2-[2-(3-methylphenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1492442.png)

![trans-2-[(2,3-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1492447.png)
![trans-2-[(2H-1,3-benzodioxol-5-yl)amino]cyclobutan-1-ol](/img/structure/B1492448.png)
![1-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1492450.png)
amine](/img/structure/B1492451.png)
![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B1492453.png)
![trans-2-[(2,2,2-Trifluoroethyl)amino]cyclobutan-1-ol](/img/structure/B1492455.png)